molecular formula C8H12NO3P B3041797 [(1R)-1-amino-2-phenylethyl]phosphonic acid CAS No. 36992-14-0

[(1R)-1-amino-2-phenylethyl]phosphonic acid

Cat. No. B3041797
CAS RN: 36992-14-0
M. Wt: 201.16 g/mol
InChI Key: FQCNOURLMNHAQN-MRVPVSSYSA-N
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Description

“[(1R)-1-amino-2-phenylethyl]phosphonic acid” is a type of phosphonic acid, which is an organophosphorus compound containing C−PO(OR)2 groups . It serves as an attractive substitute for amino carboxylic acids in biological systems . It exhibits interesting and useful properties as a peptide analog, antiviral agent, hapten for the generation of catalytic antibodies, enzyme inhibitors, potent antibiotics, herbicides, and pesticides .


Synthesis Analysis

Phosphonic acids and their salts can be prepared from several methods. Most processes begin with phosphorous acid, exploiting its reactive P−H bond . Phosphonic acid can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate, which are useful as chelating agents . Phosphonic acid also can be alkylated with acrylic acid derivatives to afford carboxyl functionalized phosphonic acids .


Molecular Structure Analysis

The molecular formula of “[(1R)-1-amino-2-phenylethyl]phosphonic acid” is C8H12NO3P . It has an average mass of 201.160 Da and a monoisotopic mass of 201.055481 Da .

Scientific Research Applications

Enzyme Inhibition

(1-Amino-2-phenylethyl)phosphonic acid has been identified as an inhibitor of carboxypeptidase A, an enzyme involved in protein processing. It binds directly to the enzyme's metal, probably through the phosphate group, and exhibits a unique behavior among enzyme inhibitors.

Phenylalanine Ammonia-Lyase Inhibition

This compound also inhibits phenylalanine ammonia-lyase (PAL), an enzyme crucial in plants. It affects the synthesis of anthocyanin in plants and alters the endogenous phenylalanine concentration, indicating its potential use in agricultural research (Laber, Kiltz, & Amrhein, 1986).

Chiral Building Blocks

[(1R)-1-amino-2-phenylethyl]phosphonic acid is valuable as a chiral building block in chemistry. Its enantiomerically enriched mixtures are used for various applications, highlighting its role in the synthesis of xenobiotics and other compounds (Żymańczyk-Duda et al., 2014).

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of phosphonate analogues, which are crucial in the development of drugs and other biologically active molecules (Piotrowska & Głowacka, 2007).

Medicinal Chemistry

[(1R)-1-amino-2-phenylethyl]phosphonic acid plays a significant role in medicinal chemistry. Its structural motif is found in a variety of compounds with broad capabilities of influencing physiological and pathological processes, ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).

Synthesis Methods

Efficient synthesis methods of compounds related to [(1R)-1-amino-2-phenylethyl]phosphonic acid have been developed. These methods are vital for the creation of various phosphonate compounds used in different scientific applications (Das et al., 2011).

Metal Complex Formation

This compound forms complexes with transition metals, which is significant in the study of metalloenzymes and coordination chemistry (Kiss et al., 1987).

properties

IUPAC Name

[(1R)-1-amino-2-phenylethyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCNOURLMNHAQN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R)-1-amino-2-phenylethyl]phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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